molecular formula C15H24N2O B5114826 1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE

1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE

Cat. No.: B5114826
M. Wt: 248.36 g/mol
InChI Key: RPZORFCOIMHRGY-UHFFFAOYSA-N
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Description

1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE is a piperazine derivative characterized by a 3-methoxybenzyl group at the N1 position and an isopropyl group at the N4 position. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity and electron-donating effects from the methoxy group, making it a candidate for pharmacological and industrial applications. Its synthesis typically involves multi-step reactions, including alkylation or coupling strategies to introduce the substituents .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-13(2)17-9-7-16(8-10-17)12-14-5-4-6-15(11-14)18-3/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZORFCOIMHRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE typically involves the reaction of 3-methoxybenzyl chloride with 4-isopropylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Variations and Their Impact

The biological and chemical properties of piperazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological Activity Uniqueness
1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE C₁₅H₂₄N₂O - N1: 3-Methoxybenzyl
- N4: Isopropyl
Under investigation for receptor binding (e.g., serotonin receptors) Balanced lipophilicity and steric profile due to isopropyl and methoxy groups .
1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine C₁₆H₂₂N₄OS - N4: Thiadiazole-isopropyl hybrid Antimicrobial, anticancer Thiadiazole enhances electron-withdrawing effects and bioactivity .
1-(3-Methoxybenzyl)-4-(3-methoxyphenyl)piperazine C₁₉H₂₄N₂O₂ - N1: 3-Methoxybenzyl
- N4: 3-Methoxyphenyl
Serotonin receptor affinity (predicted) Dual methoxy groups increase polarity, reducing membrane permeability compared to isopropyl .
1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine C₁₄H₁₈F₃N₂O₃S - N1: Sulfonyl-3-methoxyphenyl
- N4: Trifluoroethyl
Enhanced CNS activity Trifluoroethyl group increases lipophilicity and metabolic stability .
4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE C₂₈H₃₂N₆O₃ - Piperazine-carbonyl-piperidine-pyrimidine hybrid Acetylcholinesterase inhibition Carbonyl group introduces polarity, altering solubility .

Key Structural Determinants of Activity

Substituent Position :

  • The 3-methoxybenzyl group at N1 is critical for π-π stacking interactions with aromatic residues in biological targets (e.g., serotonin receptors). Derivatives with methoxy groups at the 2- or 4-positions (e.g., 1-(2-Methoxyphenyl)piperazine) exhibit reduced receptor affinity due to steric and electronic mismatches .
  • Isopropyl vs. Thiadiazole : The isopropyl group at N4 provides steric bulk without significant electron withdrawal, favoring hydrophobic interactions. In contrast, thiadiazole-containing analogs (Table 1) exhibit enhanced antimicrobial activity due to electron-deficient aromatic systems .

Lipophilicity and Bioavailability :

  • The trifluoroethyl group in 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine increases logP values (2.1 vs. 1.8 for the target compound), enhancing blood-brain barrier penetration .
  • Dual methoxy groups in 1-(3-Methoxybenzyl)-4-(3-methoxyphenyl)piperazine reduce logP (1.5), limiting CNS applications despite high receptor affinity .

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